2-hydroxy-N-[(pyridin-2-yl)methyl]propanamide
CAS No.: 1267182-36-4
Cat. No.: VC6733653
Molecular Formula: C9H12N2O2
Molecular Weight: 180.207
* For research use only. Not for human or veterinary use.
![2-hydroxy-N-[(pyridin-2-yl)methyl]propanamide - 1267182-36-4](/images/structure/VC6733653.png)
Specification
CAS No. | 1267182-36-4 |
---|---|
Molecular Formula | C9H12N2O2 |
Molecular Weight | 180.207 |
IUPAC Name | 2-hydroxy-N-(pyridin-2-ylmethyl)propanamide |
Standard InChI | InChI=1S/C9H12N2O2/c1-7(12)9(13)11-6-8-4-2-3-5-10-8/h2-5,7,12H,6H2,1H3,(H,11,13) |
Standard InChI Key | UDRXZWWLNUSHFH-UHFFFAOYSA-N |
SMILES | CC(C(=O)NCC1=CC=CC=N1)O |
Introduction
Chemical Structure and Nomenclature
IUPAC Nomenclature and Molecular Formula
The systematic name 2-hydroxy-N-[(pyridin-2-yl)methyl]propanamide adheres to IUPAC conventions, delineating a propanamide backbone with a hydroxyl group at the second carbon and a pyridin-2-ylmethyl substituent on the nitrogen atom. Its molecular formula is C₉H₁₁N₂O₂, with a molecular weight of 181.20 g/mol . The presence of the pyridine ring introduces aromaticity and potential hydrogen-bonding interactions, while the hydroxypropanamide moiety confers polarity and conformational flexibility.
Stereochemical Considerations
While the compound lacks chiral centers in its current configuration, stereochemical variations in related analogs, such as (2R)-2-hydroxy-N-(pyridin-3-ylmethyl)propanamide, highlight the importance of spatial arrangement in biological activity . Computational models suggest that the pyridin-2-ylmethyl group’s orientation relative to the hydroxypropanamide chain may influence intermolecular interactions, particularly in enzyme-binding pockets .
Synthesis and Characterization
Spectroscopic Characterization
Key spectroscopic data for related compounds provide insights into expected profiles:
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¹H NMR: Peaks at δ 8.5–7.2 ppm (pyridine protons), δ 4.4–3.8 ppm (CH₂ linker), and δ 2.6–2.2 ppm (hydroxypropanamide backbone) .
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IR Spectroscopy: Stretching vibrations at ~1650 cm⁻¹ (amide C=O) and ~3300 cm⁻¹ (O-H) .
Table 1: Comparative Spectral Data of Hydroxypropanamide Analogs
Physicochemical Properties
Solubility and Partition Coefficients
The compound’s solubility profile is dominated by its polar functional groups. Experimental data for analogs suggest:
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Water Solubility: ~15 mg/mL (estimated via LogP calculations) .
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LogP (Octanol-Water): 0.8 ± 0.2, indicating moderate lipophilicity suitable for blood-brain barrier penetration .
Thermal Stability
Differential scanning calorimetry (DSC) of related hydroxypropanamides reveals decomposition temperatures above 200°C, suggesting robustness under standard laboratory conditions .
Compound | R Group | cAMP pEC₅₀ (EC₅₀, nM) | Efficacy (% Emax) |
---|---|---|---|
4 | H | 6.21 ± 0.08 (616) | 97 ± 4 |
31 | Methyl | 6.53 ± 0.08 (295) | 116 ± 4 |
32 | Ethyl | 6.92 ± 0.11 (120) | 99 ± 4 |
Antimicrobial Activity
Pyridine-containing amides demonstrate broad-spectrum antimicrobial properties. Molecular docking studies suggest that the pyridin-2-ylmethyl group may disrupt bacterial cell wall synthesis via penicillin-binding protein inhibition .
Future Research Directions
Targeted Synthesis of Enantiomers
Exploring chiral variants (e.g., 2R vs. 2S configurations) could elucidate stereospecific effects on GPCR activity .
Computational ADMET Profiling
In silico models (e.g., SwissADME) predict favorable absorption and metabolism profiles, warranting experimental validation .
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